molecular formula C9H9BrO2S B13630322 2-(2-Bromo-6-(methylthio)phenyl)acetic acid

2-(2-Bromo-6-(methylthio)phenyl)acetic acid

Cat. No.: B13630322
M. Wt: 261.14 g/mol
InChI Key: PPMBIFKLGPACFO-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-(methylthio)phenyl)acetic acid is a brominated arylacetic acid derivative featuring a methylthio (-SCH₃) substituent at the ortho position relative to the acetic acid moiety. Brominated arylacetic acids are widely used as intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and catalysts .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

2-(2-bromo-6-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C9H9BrO2S/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

PPMBIFKLGPACFO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC=C1)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid typically involves the bromination of 2-(methylthio)phenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-(methylthio)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid involves its interaction with specific molecular targets. The bromine atom and methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(2-Bromo-6-(methylthio)phenyl)acetic acid with key analogs, highlighting substituent positions, molecular weights, and applications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties References
2-(2-Bromo-6-(methylthio)phenyl)acetic acid Br (2), SCH₃ (6) ~275.16 (calculated) Potential intermediate for heterocycles, catalysts
2-(2-Bromophenyl)acetic acid Br (2) 215.05 Synthesis of quinoxalinediones, phase transfer catalysts
2-(4-(Methylthio)phenyl)acetic acid SCH₃ (4) 198.25 Pharmaceutical intermediates (e.g., antimicrobial agents)
2-(5-Bromo-2-thienyl)acetic acid Br (5), thiophene backbone 245.07 Material science applications, ligand synthesis
2-(4-Bromo-2-methoxyphenyl)acetic acid Br (4), OCH₃ (2) 259.09 Limited data; likely used in agrochemical synthesis

Electronic and Steric Effects

  • Substituent Position : Ortho-substituted compounds (e.g., 2-bromo analogs) exhibit steric hindrance near the acetic acid group, which may reduce reactivity in certain reactions but enhance crystal packing efficiency. For example, 2-(2-bromophenyl)acetic acid forms planar phenyl rings with intermolecular hydrogen bonding, leading to higher melting points .
  • Methylthio vs. This difference is critical in reactions like Suzuki-Miyaura coupling .
  • Bromine vs. Methylthio : Bromine’s electron-withdrawing effect increases acidity of the acetic acid group compared to methylthio-substituted analogs, influencing solubility and reactivity in deprotonation steps .

Biological Activity

2-(2-Bromo-6-(methylthio)phenyl)acetic acid is an organic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom and a methylthio group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

The structural formula of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid can be represented as follows:

C10H10BrSO2\text{C}_{10}\text{H}_{10}\text{BrS}\text{O}_2

This compound is characterized by the following groups:

  • Bromine (Br) : An electronegative halogen that can enhance biological activity through various mechanisms.
  • Methylthio (−S−CH₃) : A sulfur-containing group that may contribute to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(2-Bromo-6-(methylthio)phenyl)acetic acid exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cell lines.
  • Insecticidal Properties : The compound has shown promise in agricultural applications, particularly in pest control.

Antitumor Activity

Recent studies have explored the antitumor potential of related compounds, suggesting that modifications in the structure can lead to enhanced activity against specific cancer types. For instance, compounds with similar structural motifs have been reported to inhibit microtubule assembly and induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 .

Case Study: Microtubule Destabilization

A related study demonstrated that certain derivatives could destabilize microtubules at concentrations as low as 20 μM, leading to significant inhibition of cell proliferation. The most promising candidates induced morphological changes and increased caspase-3 activity, confirming their role as apoptosis inducers .

Insecticidal Activity

The insecticidal properties of compounds similar to 2-(2-Bromo-6-(methylthio)phenyl)acetic acid have been evaluated in various studies. For example, thioether compounds demonstrated superior larvicidal activity compared to their parent compounds. The presence of bromine was found to enhance this activity significantly .

Comparative Analysis of Insecticidal Activity

CompoundConcentration (mg/L)Larvicidal Activity (%)
B-150100
A-1500
B-25073.33
A-220086.67

This table illustrates how variations in concentration and structural modifications can influence the efficacy of insecticidal compounds.

The biological activities of 2-(2-Bromo-6-(methylthio)phenyl)acetic acid are likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and cellular proliferation.
  • Receptor Interaction : The bromine substituent may enhance binding affinity to specific receptors, leading to altered cellular responses.
  • Oxidative Stress Induction : Some studies suggest that sulfur-containing compounds can induce oxidative stress, contributing to their antitumor effects.

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